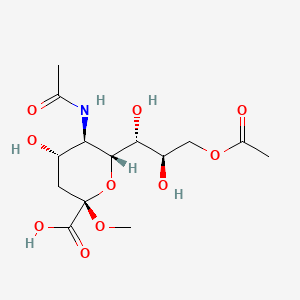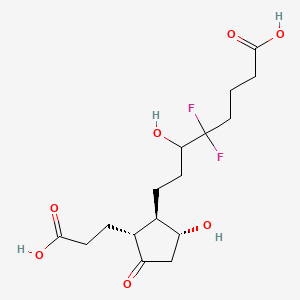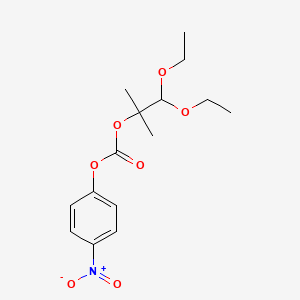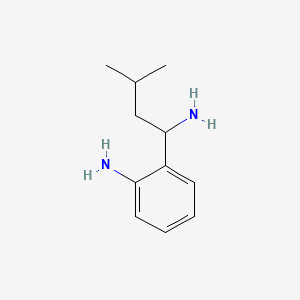
2-(1-Amino-3-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Amino-3-methylbutyl)aniline” is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 . It is used in various applications in scientific research.
Molecular Structure Analysis
The molecular structure of “2-(1-Amino-3-methylbutyl)aniline” consists of an aniline group attached to a benzene ring .
Chemical Reactions Analysis
Aniline derivatives, including “2-(1-Amino-3-methylbutyl)aniline”, can undergo various chemical reactions. For example, they can be polymerized to form new polyaniline (PANI) derivatives . These polymers can exhibit properties such as redox activity, acid-base properties, electronic and ionic conductivity, and high general stability and thermal stability .
Scientific Research Applications
Polymer Synthesis and Characterization
2-(1-Amino-3-methylbutyl)aniline: is utilized in the synthesis of new polyaniline (PANI) derivatives. These derivatives exhibit unique properties such as solubility in organic solvents, which is beneficial for creating films with specific electrical properties . The modified aniline monomers allow researchers to study the impact of substituents on the polymer’s characteristics, leading to advancements in materials science.
Sensor Technology
The synthesized PANI derivatives from 2-(1-Amino-3-methylbutyl)aniline show high sensitivity to moisture and ammonia, making them suitable for use in designing chemical sensors . This application is significant in environmental monitoring and industrial process control.
Medicinal Chemistry
In the pharmaceutical field, derivatives of 2-(1-Amino-3-methylbutyl)aniline are explored for their potential as dual inhibitors of Mer and c-Met kinases. These enzymes are overexpressed in various tumors, making them ideal targets for anticancer drug development .
Glucose Sensing
The compound’s derivatives are being researched for their application in glucose sensing. This is particularly relevant for diabetes management, where accurate and non-invasive glucose monitoring is crucial .
Electronics
In the electronics industry, the electrical properties of polymers derived from 2-(1-Amino-3-methylbutyl)aniline are of interest. These properties can be harnessed to develop energy-saving devices, antistatic coatings, and components for electromagnetic radiation screening .
Cancer Treatment
Research is ongoing to evaluate the efficacy of 2-(1-Amino-3-methylbutyl)aniline derivatives in cancer treatment. The focus is on the synthesis of compounds that can inhibit the growth of cancer cells and potentially offer new therapeutic options .
Environmental and Biomedical Applications
The compound’s derivatives are also being studied for their role in environmental and biomedical applications, particularly in the development of molecularly imprinted polymers (MIPs). These polymers can selectively capture chemical species from complex mixtures, which is valuable for sensing platforms .
Advanced Material Development
Finally, 2-(1-Amino-3-methylbutyl)aniline is instrumental in the development of advanced materials with tailored properties. This includes creating polymers with specific morphologies and functionalities for various industrial applications .
Safety and Hazards
properties
IUPAC Name |
2-(1-amino-3-methylbutyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYJLRMNAPWVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747009 |
Source


|
| Record name | 2-(1-Amino-3-methylbutyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54393-21-4 |
Source


|
| Record name | 2-(1-Amino-3-methylbutyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


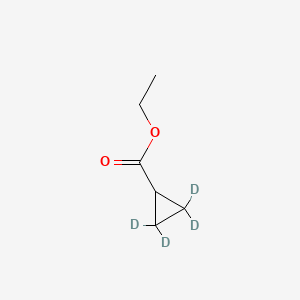
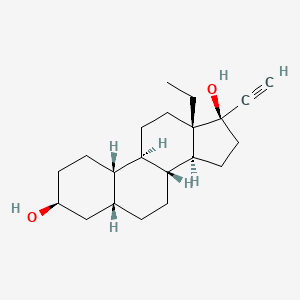
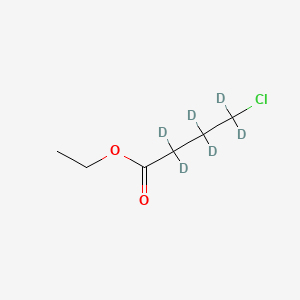
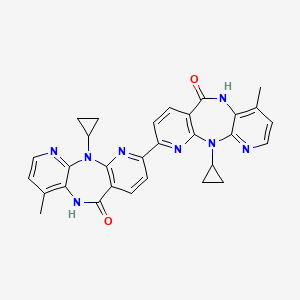
![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
